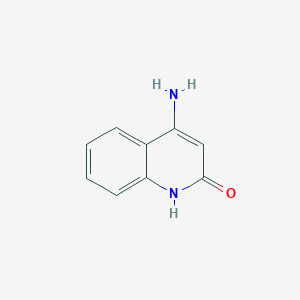

4-Aminoquinoline-2-one

概要

説明

Synthesis Analysis

The synthesis of 4-aminoquinoline-2-ones can be efficiently achieved through multiple methods. One approach involves the environmentally benign synthesis using recyclable choline hydroxide for the intramolecular cyclization of 2-cyanophenylamide derivatives, offering a greener alternative with good to excellent yields (Sanap & Shankarling, 2015). Another method showcases the one-pot synthesis of multisubstituted 2-aminoquinolines from 1-aryl tetrazoles and internal alkynes through rhodium(III)-catalyzed double C-H activation and copper(II)-mediated denitrogenation (Zhang et al., 2014).

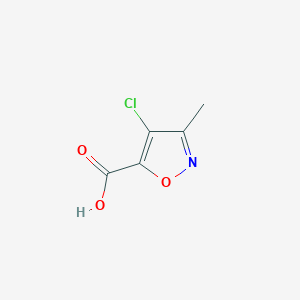

Molecular Structure Analysis

The molecular structure of 4-aminoquinoline-2-one derivatives is pivotal in determining their chemical reactivity and physical properties. Advanced synthetic methodologies have been developed to create highly substituted 4-aminoquinolines, such as using aza hetero-Diels-Alder reactions, demonstrating the versatility of these molecules in organic synthesis (Vidyacharan et al., 2015).

Chemical Reactions and Properties

4-Aminoquinoline-2-one compounds are characterized by their reactivity in various chemical reactions. For instance, a novel method for their synthesis via aerobic Cu(i)-catalyzed cyclization of β-(2-aminophenyl)-α,β-ynones has been reported, where DMF serves as both a methine and nitrogen source, highlighting the compounds' versatile reactivity (Ganesan et al., 2020).

Physical Properties Analysis

The physical properties of 4-aminoquinoline-2-one derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are significantly influenced by the molecular structure and the nature of substituents on the quinoline ring.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophilic and electrophilic substitutions, define the scope of 4-aminoquinoline-2-ones in chemical syntheses and potential pharmaceutical applications. The modular three-component synthesis of 4-aminoquinolines through an imidoylative Sonogashira/cyclization cascade underscores the adaptability and chemical diversity achievable with these compounds (Collet et al., 2017).

科学的研究の応用

Anticancer Activity : 4AQ-triazine based molecular hybrids demonstrate potential as anticancer agents. They induce apoptosis and inhibit growth in various human cancer cell lines (Manohar et al., 2014).

Neurodegenerative Disease Treatment : Certain 4AQ compounds act as potent NMDA receptor antagonists, showing promise for treating neurodegenerative diseases (Pinard et al., 2002).

Pharmaceutical Synthesis : A one-pot, two-stage synthetic route to substituted 4AQs has been developed, allowing for the production of pharmaceutically valuable compounds (Collet et al., 2017).

Antimalarial Drugs : 4AQs, including well-known compounds like chloroquine, are effective against malaria, particularly chloroquine-resistant Plasmodium falciparum. New lead compounds are being developed to overcome drug resistance problems (O’Neill et al., 2006).

Mode of Action in Malaria Treatment : 4AQ antimalarials work by accumulating in the parasite's digestive vacuole. Tricyclic drugs may reverse chloroquine resistance (Pussard & Verdier, 1994).

Drug Potency Correlation : The antimalarial potency of 4AQ analogues varies significantly, and drug accumulation is correlated with potency, suggesting additional factors influencing drug effectiveness (Hawley et al., 1996).

Microwave-Assisted SNAr Reactions : This technique enables efficient conversion of 4,7-dichloroquinoline into a library of 4AQs, offering a rapid and potentially cleaner route to antimalarial agents (Melato et al., 2007).

Electrochemical Sensors : These sensors provide quick and sensitive analysis of 4AQ drugs in biological and environmental samples, benefiting from simplicity and limited resource usage (Matrouf et al., 2022).

Environmentally Friendly Synthesis : A greener method for synthesizing 4-aminoquinoline-2-ones uses recyclable choline hydroxide, offering high yields and an easier process compared to traditional methods (Sanap & Shankarling, 2015).

Safety And Hazards

将来の方向性

The aminoquinoline core exhibits versatile pharmacological properties, particularly in the area of anticancer activity. Future research is focused on the potential of the 4-aminoquinoline scaffold in the development of anticancer agents by targeting the HIF-1α signaling pathway . Additionally, the 4-aminoquinoline compounds have shown significant antimalarial activities, suggesting their potential use in the discovery of new antimalarial agents against drug-resistant malaria .

特性

IUPAC Name |

4-amino-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHBEHGSJQMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332689 | |

| Record name | 4-AMINOQUINOLINE-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoquinoline-2-one | |

CAS RN |

110216-87-0 | |

| Record name | 4-AMINOQUINOLINE-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)